

# Hpk1-IN-47: A Gateway to Targeted HPK1 Degradation for Enhanced Immunotherapy

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling, thereby representing a compelling target for cancer immunotherapy. Attenuation of HPK1 activity can unleash a more robust antitumor immune response. While small molecule inhibitors can block the catalytic function of HPK1, a more comprehensive approach involves the complete removal of the protein, eliminating both its kinase and scaffolding functions. This has led to the development of Proteolysis Targeting Chimeras (PROTACs) that can induce the degradation of HPK1. This technical guide focuses on **Hpk1-IN-47**, a ligand utilized in the synthesis of a potent HPK1-targeting PROTAC, and its role in the targeted degradation of the HPK1 protein. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to provide a comprehensive resource for professionals in the field of drug discovery and development.

## Introduction to HPK1 and the Role of Hpk1-IN-47

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a key intracellular immune checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, such as SLP-76. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately dampens T-cell activation, proliferation, and



cytokine production. By targeting HPK1 for degradation, it is possible to sustain TCR signaling and enhance T-cell effector functions against tumors.

**Hpk1-IN-47** is a high-affinity ligand designed to bind to HPK1. In the context of PROTACs, **Hpk1-IN-47** serves as the "warhead" that specifically recognizes and binds to the HPK1 protein. This ligand is chemically linked to an E3 ubiquitin ligase-recruiting moiety, creating a heterobifunctional molecule. This PROTAC, by simultaneously binding to both HPK1 and an E3 ligase, facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. One such PROTAC synthesized using **Hpk1-IN-47** is "PROTAC HPK1 Degrader-2 (HY-162544)".

## **Quantitative Data**

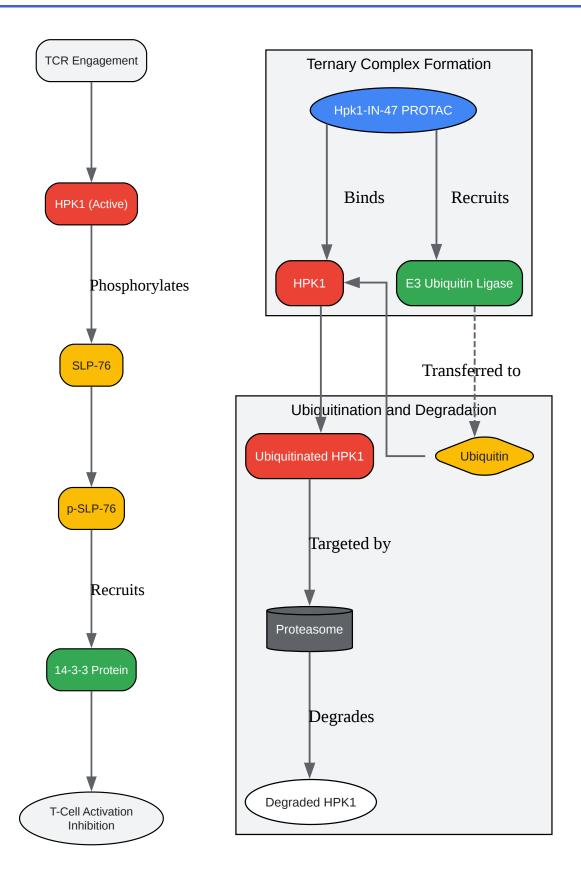
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Compound	Target	Cell Type	DC50 (nM)	Dmax (%)	Reference
PROTAC HPK1 Degrader-2 (HY-162544)	HPK1	Human PBMC	23	N/A	INVALID- LINK[1][2]
Compound 10m	HPK1	Jurkat cells	5.0 ± 0.9	≥ 99	INVALID- LINK[3]

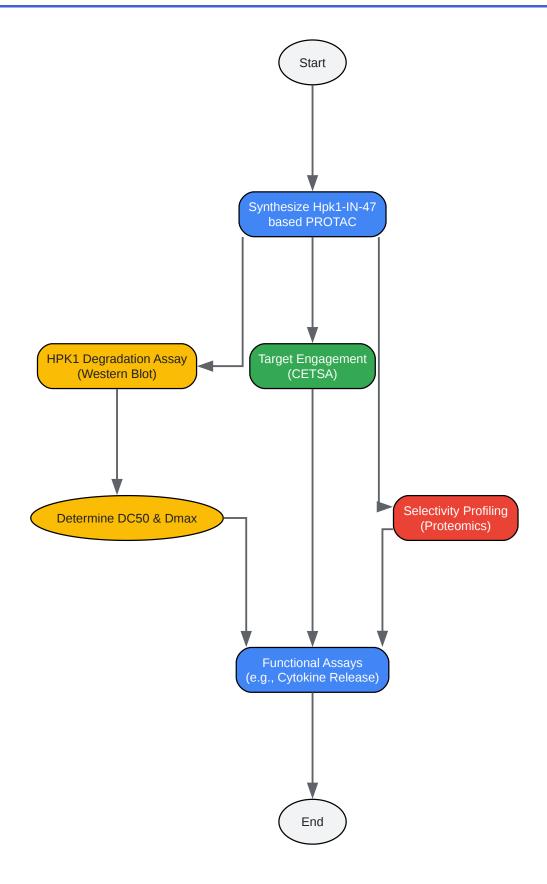
# **Signaling Pathways and Mechanism of Action**

The degradation of HPK1 by a PROTAC derived from **Hpk1-IN-47** restores the normal T-cell activation signaling pathway. The following diagrams illustrate the HPK1 signaling pathway and the mechanism of action of the PROTAC.









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### References

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